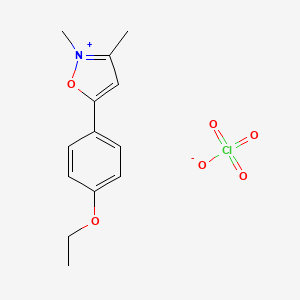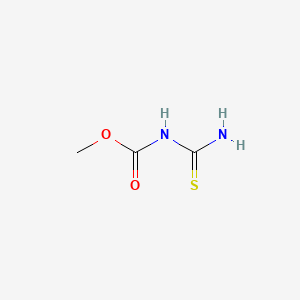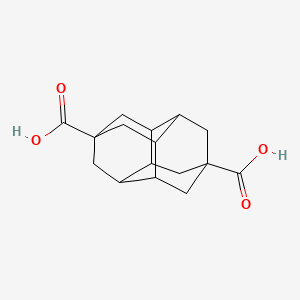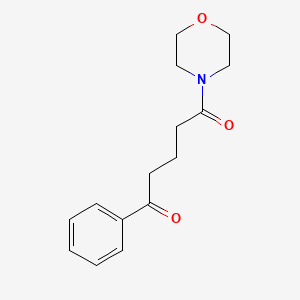
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is a chemical compound that features a morpholine ring substituted with a 1,5-dioxo-5-phenylpentyl group. Morpholine itself is an organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups . The compound is known for its applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- typically involves the reaction of morpholine with a suitable precursor that introduces the 1,5-dioxo-5-phenylpentyl group. One common method involves the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with a phenyl-substituted pentanone under controlled conditions .
Industrial Production Methods
Industrial production of morpholine generally involves the dehydration of diethanolamine using concentrated sulfuric acid. This process is efficient and yields high-purity morpholine, which can then be further reacted to introduce the desired substituents .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber, optical brighteners, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- involves its interaction with specific molecular targets. For instance, morpholine derivatives like amorolfine inhibit fungal enzymes such as D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylenimide oxide
- 1,4-Oxazinane
- Tetrahydro-1,4-oxazine
- Diethylene imidoxide
- Diethylene oximide
- Tetrahydro-p-oxazine
Uniqueness
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it exhibits enhanced stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
56122-40-8 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-morpholin-4-yl-5-phenylpentane-1,5-dione |
InChI |
InChI=1S/C15H19NO3/c17-14(13-5-2-1-3-6-13)7-4-8-15(18)16-9-11-19-12-10-16/h1-3,5-6H,4,7-12H2 |
InChI-Schlüssel |
VDOJMXMOAYFIJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CCCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
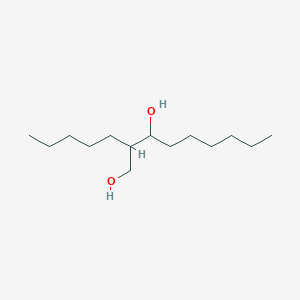

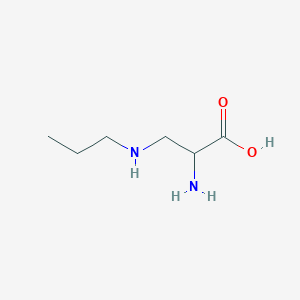
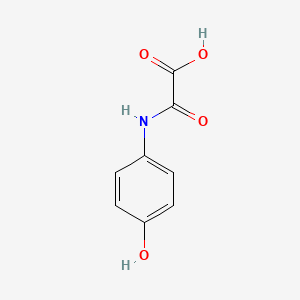
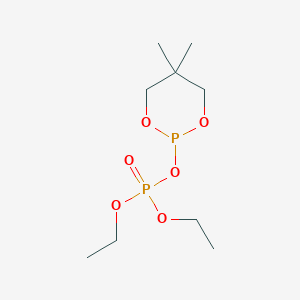
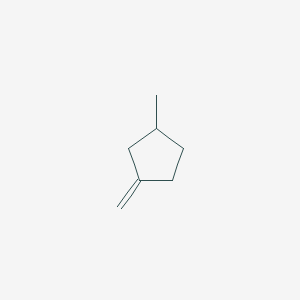
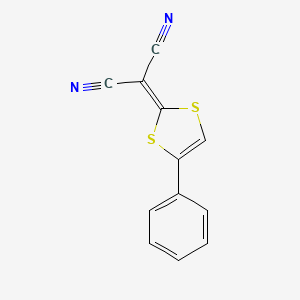

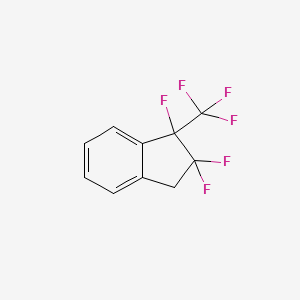
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
